molecular formula C22H20N2O B14289200 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline CAS No. 116319-13-2

2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline

Cat. No.: B14289200
CAS No.: 116319-13-2
M. Wt: 328.4 g/mol
InChI Key: ORSACXAEDXHUSE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline typically involves the condensation of appropriate aromatic amines with diketones or their derivatives. One common method is the reaction of 2-methoxybenzylamine with 1,2-diphenylethane-1,2-dione under acidic conditions to form the desired quinoxaline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-1-methyl-6,7-diphenyl-1,2-dihydroquinoxaline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxy group and the diphenyl substituents can enhance its lipophilicity and ability to interact with biological membranes, potentially leading to improved bioavailability and efficacy .

Properties

CAS No.

116319-13-2

Molecular Formula

C22H20N2O

Molecular Weight

328.4 g/mol

IUPAC Name

2-methoxy-1-methyl-6,7-diphenyl-2H-quinoxaline

InChI

InChI=1S/C22H20N2O/c1-24-21-14-19(17-11-7-4-8-12-17)18(16-9-5-3-6-10-16)13-20(21)23-15-22(24)25-2/h3-15,22H,1-2H3

InChI Key

ORSACXAEDXHUSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(C=NC2=C1C=C(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)OC

Origin of Product

United States

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